molecular formula C14H18N4O2S B2923052 4-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide CAS No. 2034529-22-9

4-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide

Cat. No.: B2923052
CAS No.: 2034529-22-9
M. Wt: 306.38
InChI Key: LLFNFXUTUBVQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a tetrahydropyran ring, a pyrazole ring, and a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran, pyrazole, and thiazole rings would contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Heterocyclic Synthesis Applications

Research in heterocyclic chemistry has led to the synthesis of diverse pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized and their reactivity towards various nitrogen nucleophiles investigated, yielding a wide range of heterocyclic compounds. These compounds have potential applications in developing new materials, pharmaceuticals, and agricultural chemicals due to their structural diversity and biological activities (Mohareb et al., 2004).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives have been synthesized and screened as potential inhibitors of photosynthetic electron transport. This research aims to discover new herbicides that can efficiently inhibit the photosynthetic process in plants. The study found that some pyrazole derivatives exhibited excellent inhibitory properties, comparable to commercial herbicides. These findings could lead to the development of new agricultural chemicals for weed control (Vicentini et al., 2005).

Antibacterial Agents

The design and synthesis of novel analogs featuring the pyrazole moiety have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds offer a new class of antibacterial agents, demonstrating the importance of structural design in developing more effective antibiotics. The study highlights the potential of pyrazole derivatives in addressing antibiotic resistance and expanding the arsenal against bacterial infections (Palkar et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If this compound is intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further studies to determine its physical and chemical properties, synthesis methods, potential uses, and safety profile .

Properties

IUPAC Name

4-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-10-13(21-9-15-10)14(19)17-11-6-16-18(7-11)8-12-4-2-3-5-20-12/h6-7,9,12H,2-5,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFNFXUTUBVQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.